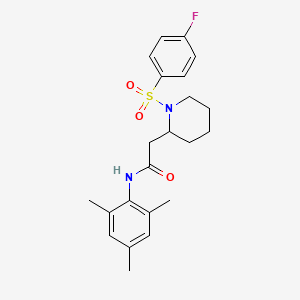

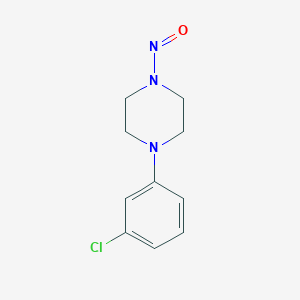

![molecular formula C15H16N2O4 B2920140 8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid CAS No. 2490401-47-1](/img/structure/B2920140.png)

8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .科学的研究の応用

1. Design and Synthesis of Helical Structures

Research by Jiang et al. (2003) explored the design and synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. Their study focused on characterizing helical structures of these oligomers, both in solid-state and in solution, revealing their potential for stable helical conformations. This research contributes to the understanding of quinoline-derived foldamers in molecular design (Jiang et al., 2003).

2. Development of Fluorescent Dyes for LCDs

Bojinov and Grabchev (2003) synthesized novel fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates. These compounds demonstrated a high orientation parameter in nematic liquid crystals, indicating their potential application in liquid crystal displays (LCDs) as dyes (Bojinov & Grabchev, 2003).

3. Synthesis and Transformations in Quinoline Derivatives

Aleksanyan and Hambardzumyan (2013) investigated the synthesis and transformations of various quinoline derivatives. Their work highlighted the applications of these compounds in biochemistry and medicine, particularly as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

4. Photobiological Studies of Quinolinones

Fossa et al. (2002) conducted a study on novel furo and thienoquinolinones, aiming to develop photochemotherapeutic agents with increased antiproliferative activity and decreased toxic side effects. They assessed these compounds' potential in PUVA-therapy, a type of photochemotherapy (Fossa et al., 2002).

5. Antimycobacterial Evaluation of Ofloxacin Derivatives

Dinakaran et al. (2008) synthesized novel ofloxacin derivatives as potential antimycobacterial agents. They evaluated these compounds against various strains of Mycobacterium tuberculosis, highlighting their potential in treating mycobacterial infections (Dinakaran et al., 2008).

6. Metal-Free Synthesis of Quinoxaline Derivatives

Xie et al. (2019) reported a metal- and base-free protocol for synthesizing quinoxaline derivatives. This method presents an eco-friendly approach to preparing structurally significant motifs found in natural products and drugs (Xie et al., 2019).

特性

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-7-10(13(18)19)8-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDAVFQNTKYINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=CC(=CN=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

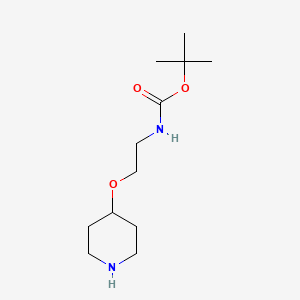

![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)

![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)

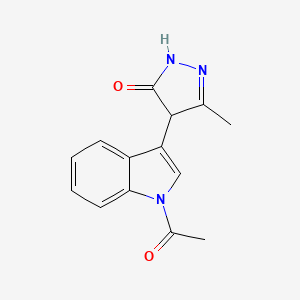

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)

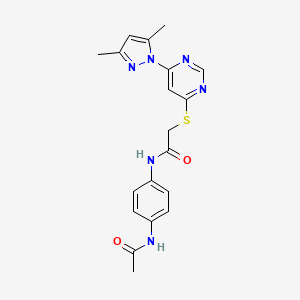

![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)

![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)

![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)